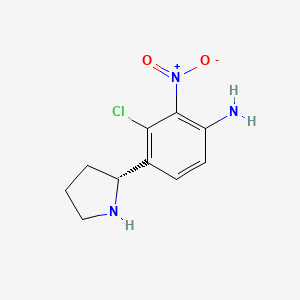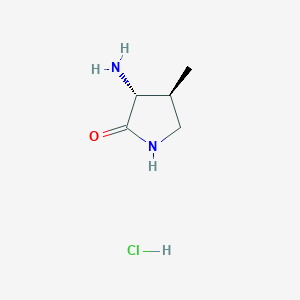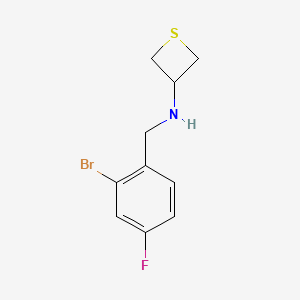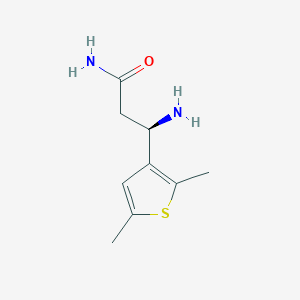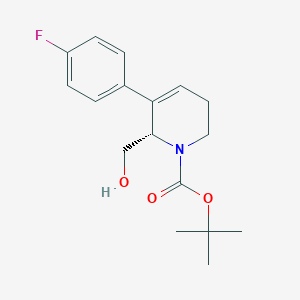
tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl group, and a hydroxymethyl group attached to a dihydropyridine ring
准备方法
The synthesis of tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the dihydropyridine ring.
Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.
Formation of the tert-butyl ester: This is usually achieved by esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
科学研究应用
tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a calcium channel blocker by binding to the L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced blood pressure. The fluorophenyl group enhances its binding affinity and selectivity towards these channels.
相似化合物的比较
tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate can be compared with other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Similar to nifedipine but with a higher selectivity for cerebral blood vessels.
The uniqueness of this compound lies in its specific structural modifications, such as the presence of the tert-butyl ester and hydroxymethyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties.
属性
分子式 |
C17H22FNO3 |
|---|---|
分子量 |
307.36 g/mol |
IUPAC 名称 |
tert-butyl (6S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-4-5-14(15(19)11-20)12-6-8-13(18)9-7-12/h5-9,15,20H,4,10-11H2,1-3H3/t15-/m1/s1 |
InChI 键 |
SQCQLTJCYUGLOU-OAHLLOKOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC=C([C@H]1CO)C2=CC=C(C=C2)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1CO)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




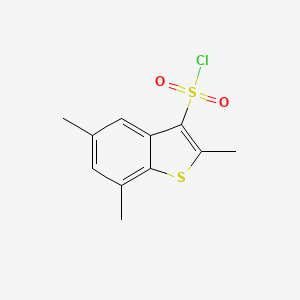
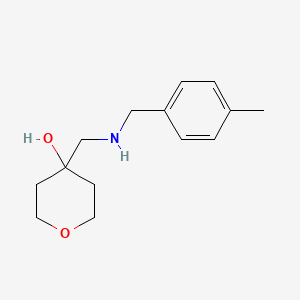
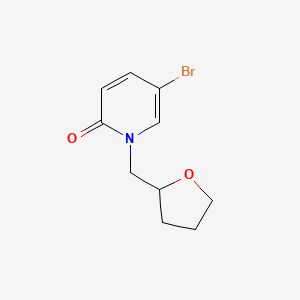
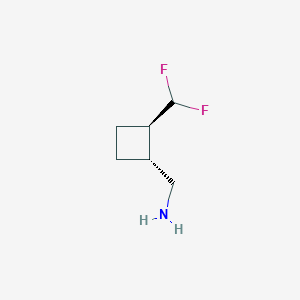
![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)

